zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate is a complex molecule that has garnered significant interest in scientific research. This compound features a heptadentate ligand, which includes four pyridyl amines, two tertiary amines, and a secondary alkoxide as donors for two zinc ions . It is often utilized as a model for metalloenzyme active centers and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate typically involves the reaction of 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol with zinc acetate and dihexafluorophosphate. The reaction is carried out in an aqueous solution at neutral pH, followed by recrystallization with water at room temperature to obtain crystals suitable for X-ray structure analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The process would likely include careful control of pH and temperature to ensure the formation of the desired complex.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Coordination Reactions: The compound can form coordination complexes with other molecules, particularly those containing phosphate groups.
Substitution Reactions: The ligand can be substituted with other donor atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include orthophosphate, 4-nitrophenyl phosphate, and other phosphate-containing molecules. The reactions are typically carried out in aqueous solutions at neutral pH .
Major Products
The major products formed from these reactions are often coordination complexes where the zinc ions are bridged by phosphate groups. These complexes are useful in studying phosphorylated biomolecules .
Scientific Research Applications
The compound has several scientific research applications, including:
Mechanism of Action
The compound exerts its effects through its ability to bind phosphate groups at neutral pH. The zinc ions in the complex act as coordination sites for phosphate groups, allowing the compound to capture and stabilize phosphorylated molecules . This mechanism is particularly useful in studying protein phosphorylation and other biological processes involving phosphate groups .
Comparison with Similar Compounds
Similar Compounds
Di(2-picolyl)amine (dpa): Another tridentate ligand that is highly selective for zinc ions and used in chemosensors for detecting zinc in biological samples.
Uniqueness
The uniqueness of zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate lies in its heptadentate ligand structure, which provides multiple coordination sites for zinc ions. This allows for the formation of stable coordination complexes with phosphate groups, making it a valuable tool in various scientific research applications .
Properties
CAS No. |
439278-37-2 |
---|---|
Molecular Formula |
C29H33F12N6O3P2Zn2- |
Molecular Weight |
934.3 g/mol |
IUPAC Name |
zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate |
InChI |
InChI=1S/C27H30N6O.C2H4O2.2F6P.2Zn/c34-27(21-32(17-23-9-1-5-13-28-23)18-24-10-2-6-14-29-24)22-33(19-25-11-3-7-15-30-25)20-26-12-4-8-16-31-26;1-2(3)4;2*1-7(2,3,4,5)6;;/h1-16,27,34H,17-22H2;1H3,(H,3,4);;;;/q;;2*-1;;+2/p-1 |
InChI Key |
JCTSCNBCJWFNLQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(CN(CC3=CC=CC=N3)CC4=CC=CC=N4)O.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Zn].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.